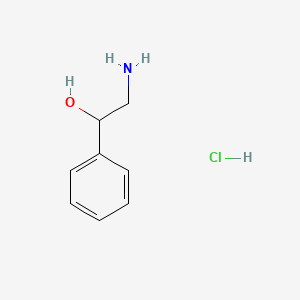

Chlorhydrate de 2-amino-1-phényléthanol

Vue d'ensemble

Description

2-Amino-1-phenylethanol hydrochloride is an organic compound with the molecular formula C8H11NO·HCl. It is a white to pale yellow solid that is soluble in water. This compound is an aromatic amine and alcohol, making it a versatile intermediate in organic synthesis and various industrial applications.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

2-Amino-1-phenylethanol hydrochloride is crucial in the synthesis of various pharmaceuticals, particularly:

- Beta-blockers : Used to manage cardiovascular conditions.

- Antidepressants : Serving as intermediates in the production of drugs targeting mood disorders .

Biochemical Research

The compound plays a vital role in biochemical studies, particularly in:

- Enzyme Mechanisms : Serving as a substrate in enzymatic reactions, allowing researchers to investigate metabolic pathways.

- Neurotransmitter Studies : Due to its structural similarity to neurotransmitters like dopamine, it is used to explore interactions within the nervous system .

Chiral Auxiliary

In asymmetric synthesis, 2-Amino-1-phenylethanol hydrochloride acts as a chiral auxiliary, facilitating the production of other biologically active compounds with desired stereochemistry. This application is critical for developing enantiomerically pure drugs .

The biological activity of 2-Amino-1-phenylethanol hydrochloride is characterized by its interaction with specific receptors and enzymes:

- Receptor Interaction : Exhibits high affinity for adrenergic receptors, modulating neurotransmitter levels effectively .

- Enzymatic Activity : Influences various metabolic pathways through its role as a substrate in enzymatic reactions .

Case Studies

Several studies have documented the efficacy of 2-Amino-1-phenylethanol hydrochloride in various applications:

- Antimalarial Activity : Research highlighted its derivatives' potential as antimalarial agents, showcasing the compound's versatility beyond traditional pharmacological uses .

- Neuroscience Applications : Studies indicate that 2-Amino-1-phenylethanol hydrochloride may modulate sympathetic functions and influence the "fight-or-flight" response, providing insights into its role in neuropharmacology .

Data Table: Comparison of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Pharmaceutical Synthesis | Beta-blockers, Antidepressants | Key intermediate for drug production |

| Biochemical Research | Enzyme studies, Neurotransmitter research | Insights into metabolic pathways |

| Chiral Auxiliary | Asymmetric synthesis | Critical for producing enantiomerically pure compounds |

| Antimalarial Research | Derivatives as potential drugs | Demonstrated effectiveness against malaria parasites |

Mécanisme D'action

Target of Action

2-Amino-1-phenylethanol hydrochloride, also known as Phenylethanolamine, primarily targets the β2-adrenoceptor . The β2-adrenoceptor is a type of G protein-coupled receptor (GPCR) that plays a crucial role in the regulation of various physiological processes, including smooth muscle relaxation and cardiac function .

Mode of Action

Phenylethanolamine interacts with its target, the β2-adrenoceptor, in a similar manner to other trace phenethylamines and catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine . It acts as a β-arrestin-biased agonist , meaning it preferentially activates β-arrestin-dependent signaling pathways over G protein-dependent pathways . This selective modulation of GPCR signal transduction can enhance desirable signals to produce therapeutic effects while suppressing undesirable signals .

Biochemical Pathways

The interaction of Phenylethanolamine with the β2-adrenoceptor triggers a cascade of biochemical reactions. The β-arrestin-biased agonism leads to the desensitization of GPCRs . This modulation of signal transduction affects various downstream effects, altering cellular responses.

Pharmacokinetics

The pharmacokinetics of Phenylethanolamine, after intravenous administration to dogs, were found to follow the “two-compartment model”, with T1/2 (α) ≃ 6.8 mins and T1/2 (β) ≃ 34.2 mins . The “plasma half-life” of Phenylethanolamine was therefore about 30 minutes . This suggests that the compound is rapidly distributed and eliminated, impacting its bioavailability.

Result of Action

Phenylethanolamine has strong cardiovascular activity . As a β-arrestin-biased agonist of the β2-adrenoceptor, it can modulate GPCR signal transduction in a way that enhances signals producing therapeutic effects . .

Action Environment

The action of Phenylethanolamine can be influenced by environmental factors such as the solvent used. For instance, the optical resolution of 2-amino-1-phenylethanol was found to be controlled by the solvent, with different solvents leading to the resolution of different enantiomers . This suggests that environmental factors can significantly influence the action, efficacy, and stability of Phenylethanolamine.

Analyse Biochimique

Biochemical Properties

2-Amino-1-phenylethanol hydrochloride interacts with various enzymes and proteins. It is known to have strong cardiovascular activity . The compound is a weak base, capable of reacting with acids to form salts .

Cellular Effects

It has been suggested that it may have an impact on α- and β-adrenergic receptors .

Molecular Mechanism

It is known that 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Opening of Styrene Oxide with Ammonia: This method involves the reaction of styrene oxide with ammonia to yield 2-amino-1-phenylethanol. The reaction is typically carried out under mild conditions.

Reduction of Mandelamide: Mandelamide can be reduced to 2-amino-1-phenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Resolution of (±)-2-Amino-1-phenylethanol: The racemic mixture of 2-amino-1-phenylethanol can be resolved into its enantiomers using di-O-p-toluoyltartaric acid, yielding optically pure compounds.

Industrial Production Methods

Industrial production methods often involve the catalytic hydrogenation of mandelonitrile over a palladium on carbon (Pd/C) catalyst. This method provides high selectivity and yield of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: 2-Amino-1-phenylethanol can undergo oxidation to form 2-aminoacetophenone.

Reduction: The compound can be reduced to phenylethylamine.

Substitution: It can participate in nucleophilic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and other strong bases.

Major Products Formed

Oxidation: 2-Aminoacetophenone

Reduction: Phenylethylamine

Substitution: Various substituted phenylethanol derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylethanolamine: Similar in structure but lacks the amino group.

2-Amino-3-phenyl-1-propanol: Another similar compound with an additional carbon in the chain.

2-Aminoacetophenone: An oxidized form of 2-amino-1-phenylethanol.

Uniqueness

2-Amino-1-phenylethanol hydrochloride is unique due to its dual functional groups (amino and hydroxyl), which provide versatility in chemical reactions and applications. Its ability to form hydrogen bonds and participate in various biochemical pathways makes it a valuable compound in both research and industrial contexts .

Activité Biologique

2-Amino-1-phenylethanol hydrochloride (also known as 2-APE) is a chiral compound with significant biological activity, particularly in pharmacology and medicinal chemistry. Its structure, featuring an amino group and a phenyl substituent, positions it as a key player in various biological processes, particularly in the modulation of neurotransmitter systems.

- Molecular Formula : C₈H₁₁ClN₄O

- CAS Number : 4561-43-7

- Chirality : Exists as enantiomers, with distinct biological activities attributed to each form.

The biological activity of 2-Amino-1-phenylethanol hydrochloride is primarily attributed to its interaction with adrenergic receptors and its role as a precursor for various adrenergic agonists and antagonists. The chiral nature allows for selective binding to these receptors, influencing cardiovascular responses and neurotransmitter release.

1. Cardiovascular Effects

Research indicates that 2-Amino-1-phenylethanol hydrochloride can modulate sympathetic nervous system functions, which is crucial for cardiovascular health. It has been shown to influence heart rate and blood pressure by acting on adrenergic receptors .

2. Neurotransmitter Modulation

The compound exhibits similarities to neurotransmitters like dopamine, leading to investigations into its effects on dopamine signaling pathways. Studies suggest that it may enhance dopamine release or receptor activity in the brain, which could have implications for treating neurological disorders.

3. Enzyme Inhibition

2-Amino-1-phenylethanol hydrochloride acts as an inhibitor of tyrosine hydroxylase, an enzyme critical in the biosynthesis of catecholamines. This inhibition can affect the levels of neurotransmitters such as dopamine, norepinephrine, and epinephrine .

Case Studies

-

Adrenergic Receptor Binding :

- A study demonstrated that 2-Amino-1-phenylethanol hydrochloride shows selective binding affinity towards specific adrenergic receptor subtypes, influencing neurotransmitter release and cardiovascular responses.

-

Neuropharmacological Studies :

- Experimental models indicated that administration of 2-APE resulted in significant alterations in dopamine levels, suggesting its potential role in treating conditions like depression and anxiety disorders.

Synthesis and Applications

The synthesis of 2-Amino-1-phenylethanol hydrochloride typically involves multi-step processes that ensure high yields of the desired enantiomer. It can be synthesized from l-phenylalanine through enzymatic pathways that enhance sustainability and efficiency .

Applications :

- Pharmaceuticals : Used as an intermediate in the synthesis of beta-blockers and antidepressants.

- Research : Serves as a substrate in enzymatic reactions and studies related to enzyme mechanisms .

Data Table: Biological Activities of 2-Amino-1-phenylethanol Hydrochloride

Propriétés

IUPAC Name |

2-amino-1-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYDEDCMIQAOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963403 | |

| Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4561-43-7 | |

| Record name | Benzenemethanol, α-(aminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4561-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.